molecular formula C7H10O3 B13878156 2-(4-Oxooxan-3-yl)acetaldehyde

2-(4-Oxooxan-3-yl)acetaldehyde

Cat. No.: B13878156
M. Wt: 142.15 g/mol
InChI Key: DVABWVVZARLLFJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Oxooxan-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out in the presence of catalysts such as palladium on carbon (Pd/C) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxooxan-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Oxooxan-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxooxan-3-yl)acetaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activity and applications in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxooxan-3-yl)acetaldehyde is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical properties and reactivity compared to other aldehydes. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(4-oxooxan-3-yl)acetaldehyde

InChI

InChI=1S/C7H10O3/c8-3-1-6-5-10-4-2-7(6)9/h3,6H,1-2,4-5H2

InChI Key

DVABWVVZARLLFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)CC=O

Origin of Product

United States

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